molecular formula C6H5ClN2O3 B1398639 3-Chloro-2-methoxy-5-nitropyridine CAS No. 22353-53-3

3-Chloro-2-methoxy-5-nitropyridine

Cat. No.: B1398639
CAS No.: 22353-53-3
M. Wt: 188.57 g/mol
InChI Key: NYAXJWLJSVLTIX-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxy-5-nitropyridine is an organic compound with the molecular formula C₆H₅ClN₂O₃ It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the second position, and a nitro group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxy-5-nitropyridine typically involves the nitration of 3-chloro-2-methoxypyridine. One common method includes the reaction of 3-chloro-2-methoxypyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process. The product is then purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.

    Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of 3-substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 3-chloro-2-methoxy-5-aminopyridine.

    Oxidation: Formation of 3-chloro-2-formyl-5-nitropyridine.

Scientific Research Applications

3-Chloro-2-methoxy-5-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Chemical Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Industrial Chemistry: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-methoxy-5-nitropyridine depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

3-Chloro-2-methoxy-5-nitropyridine can be compared with other nitropyridine derivatives such as:

    3-Chloro-2-methoxy-5-aminopyridine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    3-Chloro-2-methoxy-5-bromopyridine: Bromine substitution instead of nitro, affecting its electronic properties and reactivity.

    3-Chloro-2-methoxy-5-trifluoromethylpyridine: Trifluoromethyl group substitution, which significantly alters its lipophilicity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

3-chloro-2-methoxy-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(7)2-4(3-8-6)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAXJWLJSVLTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725068
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22353-53-3
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22353-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methoxy-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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